molecular formula C9H8ClFO2 B14024313 2-Chloro-4-ethoxy-5-fluorobenzaldehyde

2-Chloro-4-ethoxy-5-fluorobenzaldehyde

Cat. No.: B14024313
M. Wt: 202.61 g/mol
InChI Key: DLWCDKKWPQYDEI-UHFFFAOYSA-N
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Description

2-Chloro-4-ethoxy-5-fluorobenzaldehyde is a chemical compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 g/mol . It is a halogen-substituted benzaldehyde, characterized by the presence of chlorine, ethoxy, and fluorine groups on the benzene ring. This compound is primarily used in research and industrial applications.

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

2-chloro-4-ethoxy-5-fluorobenzaldehyde

InChI

InChI=1S/C9H8ClFO2/c1-2-13-9-4-7(10)6(5-12)3-8(9)11/h3-5H,2H2,1H3

InChI Key

DLWCDKKWPQYDEI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)Cl)C=O)F

Origin of Product

United States

Chemical Reactions Analysis

2-Chloro-4-ethoxy-5-fluorobenzaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehydes.

Scientific Research Applications

2-Chloro-4-ethoxy-5-fluorobenzaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethoxy-5-fluorobenzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. The halogen groups can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

2-Chloro-4-ethoxy-5-fluorobenzaldehyde can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical properties and reactivity compared to its analogs.

Biological Activity

2-Chloro-4-ethoxy-5-fluorobenzaldehyde is an organic compound notable for its unique substitution pattern, which includes a chloro group, an ethoxy group, and a fluorine atom on a benzaldehyde framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and enzyme modulation contexts.

The molecular formula of this compound is C10H10ClF O, with a molecular weight of 202.61 g/mol. The presence of halogen atoms (chlorine and fluorine) enhances its reactivity with biological molecules, making it suitable for various synthetic applications in drug development and materials science.

Antimicrobial Properties

Research indicates that halogenated benzaldehydes, including this compound, exhibit significant antimicrobial activity. The compound's structure allows it to interact with microbial enzymes or cell membranes, potentially disrupting their function. Preliminary studies suggest that it could be effective against a range of pathogens, although specific data on its efficacy against particular strains is limited.

Enzyme Interaction

The aldehyde functional group in this compound can form Schiff bases with amines, leading to imine formation. This interaction may influence the activity of various enzymes, including acetylcholinesterase (AChE), which is critical in neurotransmission. Studies have shown that compounds with similar structures can modulate AChE activity, suggesting potential applications in treating neurological disorders .

Study on Antifungal Activity

In a study examining various substituted benzaldehydes for antifungal activity, compounds similar to this compound were tested against Candida albicans. Results indicated that specific substitutions significantly affected the compounds' inhibitory potency, with IC50 values ranging from 8.1 μM to 57.7 μM depending on the structural modifications .

CompoundIC50 (μM)Activity Description
Compound A48.9Moderate inhibition
Compound B35.8Low inhibition
Compound C8.1High inhibition

Study on Kinase Inhibition

Another study focused on the synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles demonstrated that similar halogenated compounds could inhibit kinases involved in cancer progression. The findings suggested that these compounds could be developed as potential anticancer agents by targeting specific signaling pathways associated with tumor growth .

Synthesis and Reactivity

The synthesis of this compound typically involves a halogen-exchange reaction starting from 4-chlorobenzaldehyde. This process allows for high yields and purity when conducted under controlled conditions. The compound's ability to undergo nucleophilic substitution reactions further enhances its utility in organic synthesis .

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